molecular formula C12H8N4S+2 B14377192 2,2'-Sulfanediyldi(benzene-1-diazonium) CAS No. 89455-65-2

2,2'-Sulfanediyldi(benzene-1-diazonium)

Cat. No.: B14377192
CAS No.: 89455-65-2
M. Wt: 240.29 g/mol
InChI Key: BGTBWZQSUSHBQM-UHFFFAOYSA-N
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Description

2,2’-Sulfanediyldi(benzene-1-diazonium) is an organic compound that features two diazonium groups attached to benzene rings, which are connected by a sulfur atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediyldi(benzene-1-diazonium) typically involves the diazotization of 2,2’-sulfanediyldianiline. This process includes the reaction of the amine groups with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ions formed.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Sulfanediyldi(benzene-1-diazonium) follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediyldi(benzene-1-diazonium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediyldi(benzene-1-diazonium) primarily involves its diazonium groups. These groups can undergo electrophilic substitution reactions, where the diazonium ion acts as an electrophile and reacts with nucleophiles. The sulfur atom in the compound can also influence its reactivity by stabilizing the diazonium ions and facilitating the formation of intermediates in coupling reactions .

Comparison with Similar Compounds

2,2’-Sulfanediyldi(benzene-1-diazonium) can be compared with other diazonium compounds, such as benzenediazonium chloride and 4-nitrobenzenediazonium tetrafluoroborate. While these compounds share similar reactivity due to the presence of diazonium groups, 2,2’-Sulfanediyldi(benzene-1-diazonium) is unique because of the sulfur bridge connecting the benzene rings. This structural feature can enhance its stability and reactivity in certain reactions .

List of Similar Compounds

  • Benzenediazonium chloride
  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 2,2’-Sulfanediyldianiline (precursor)

Properties

CAS No.

89455-65-2

Molecular Formula

C12H8N4S+2

Molecular Weight

240.29 g/mol

IUPAC Name

2-(2-diazoniophenyl)sulfanylbenzenediazonium

InChI

InChI=1S/C12H8N4S/c13-15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)16-14/h1-8H/q+2

InChI Key

BGTBWZQSUSHBQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+]#N)SC2=CC=CC=C2[N+]#N

Origin of Product

United States

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